N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as NBAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based compounds and has been found to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of NBAS involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to block the activation of NF-κB, a signaling pathway involved in cancer progression.
Biochemical and Physiological Effects
NBAS has been found to exhibit potent anti-inflammatory and anticancer activities in various in vitro and in vivo models. The compound has been shown to reduce the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, NBAS has been found to exhibit neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using NBAS in lab experiments include its potent biological activity, its ability to inhibit multiple targets involved in inflammation and cancer progression, and its potential for the development of novel therapeutics. However, the limitations of using NBAS include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of NBAS, including the development of novel therapeutics for the treatment of inflammation and cancer, the investigation of its potential for the treatment of neurodegenerative diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of NBAS in vivo and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
NBAS has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. The compound has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O6S2/c19-13-5-7-14(8-6-13)20-29(25,26)16-11-9-15(10-12-16)21-30(27,28)18-4-2-1-3-17(18)22(23)24/h1-12,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHUZAFEOJZJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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